molecular formula C20H19NOS2 B5918182 5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5918182
M. Wt: 353.5 g/mol
InChI Key: ZNNYTCSENFEJLL-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as IMBT, is a chemical compound that has shown promising results in scientific research applications. It is a thiazolidinone derivative that has been synthesized through various methods, including microwave-assisted synthesis and conventional heating methods.

Mechanism of Action

The mechanism of action of 5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is still not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective and hypoglycemic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, reduction of oxidative stress and inflammation, and hypoglycemic effects. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, which suggests that it may have potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. Additionally, this compound has been shown to have a high solubility in water and organic solvents, which makes it easy to work with in lab experiments. However, one limitation of using this compound in lab experiments is its limited stability, which may affect its potency over time.

Future Directions

There are several future directions for research on 5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action and identify the specific signaling pathways that it modulates. Another direction is to explore its potential therapeutic effects in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, future research could focus on developing more stable derivatives of this compound that could be used in clinical trials.

Synthesis Methods

5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been synthesized through various methods, including microwave-assisted synthesis and conventional heating methods. Microwave-assisted synthesis has been shown to be a more efficient method for synthesizing this compound. This method involves the use of microwave radiation to heat the reaction mixture, which results in faster reaction times and higher yields of this compound.

Scientific Research Applications

5-(4-isopropylbenzylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In diabetes research, this compound has been shown to have hypoglycemic effects by increasing insulin sensitivity and reducing blood glucose levels.

properties

IUPAC Name

(5Z)-3-(4-methylphenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NOS2/c1-13(2)16-8-6-15(7-9-16)12-18-19(22)21(20(23)24-18)17-10-4-14(3)5-11-17/h4-13H,1-3H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNYTCSENFEJLL-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(C)C)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.